molecular formula C17H22ClNO2 B576629 Benadryl N-oxide hydrochloride CAS No. 13168-00-8

Benadryl N-oxide hydrochloride

Cat. No. B576629
CAS RN: 13168-00-8
M. Wt: 307.818
InChI Key: JWWPHMSWVFMLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benadryl N-oxide hydrochloride is a compound with the molecular formula C17H21NO2.ClH . It is related to Benadryl, a common over-the-counter antihistamine .

Scientific Research Applications

Antihistamine Properties

Benadryl N-oxide hydrochloride, also known as diphenhydramine hydrochloride, has been extensively studied for its antihistamine properties. It has been found effective in antagonizing the spasmogenic effects of histamine on intestinal muscle, demonstrating a degree of specificity against histamine (Loew, Macmillan, & Kaiser, 1946). Additionally, this compound has shown effectiveness in clinical treatments of chronic urticaria and other conditions like hay fever (Dews & Graham, 1946).

Use in Allergic Diseases

Benadryl N-oxide hydrochloride has been utilized in treating various allergic diseases. It has shown palliative effects in controlling symptoms of allergic dermatoses and has been particularly useful in urticaria for controlling pruritus (Levin, 1946).

Environmental Impact Studies

Environmental studies have examined the presence and impact of diphenhydramine in environmental sediments. For instance, a study described a methodology for determining diphenhydramine bound to environmental sediments, highlighting its accumulation in aquatic environments (Ferrer, Heine, & Thurman, 2004).

Toxicological Research

Research has also delved into the toxicological aspects of Benadryl N-oxide hydrochloride. Studies on animals have revealed a complex syndrome of reactions predominantly neurogenic in origin, with toxic doses causing excitement, spastic ataxia, extreme irritability, and respiratory and myocardial embarrassment (Gruhzit & Fisken, 1947).

Clinical Evaluations and Treatment Applications

Benadryl N-oxide hydrochloride has been subjected to experimental and clinical evaluations, showing success in controlling lesions of urticarial dermatoses and value in conditions where an anti-pruritic effect is desirable (Friedlaender, 1946). Moreover, it has been effective in controlling symptoms of generalized urticaria and angioneurotic edema, with its sedative and hypnotic actions being beneficial in certain severe cases (Friedlaender & Friedlaender, 1948).

properties

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWPHMSWVFMLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benadryl N-oxide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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